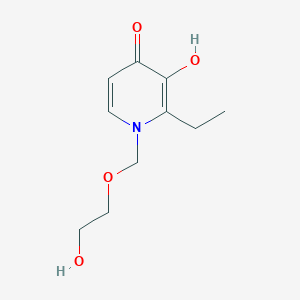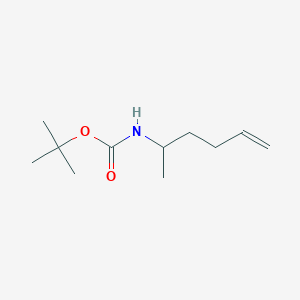
MF-tricyclic
描述
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-(methylsulfonyl)benzaldehyde.
Formation of Intermediates: These aldehydes undergo a series of reactions, including aldol condensation, to form intermediate compounds.
Cyclization: The intermediates are then cyclized under acidic or basic conditions to form the furanone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential pharmacological properties. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the furanone ring can provide a rigid scaffold for interaction with target molecules.
相似化合物的比较
Similar Compounds
3-(3,4-Dichlorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone: Similar structure but with chlorine atoms instead of fluorine.
3-(3,4-Difluorophenyl)-4-(4-(methylthio)phenyl)-2(5H)-furanone: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it unique compared to similar compounds with different substituents.
属性
CAS 编号 |
162011-83-8 |
|---|---|
分子式 |
C17H12F2O4S |
分子量 |
350.3 g/mol |
IUPAC 名称 |
4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3 |
InChI 键 |
INRQTVDUZFESAO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
Key on ui other cas no. |
162011-83-8 |
同义词 |
3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone Merck Frosst Tricyclic MF tricyclic MF-tricyclic |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
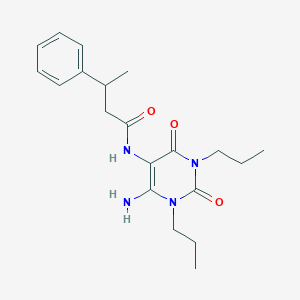
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
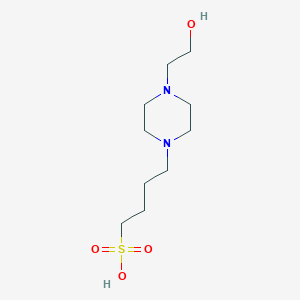
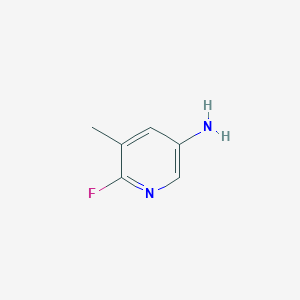
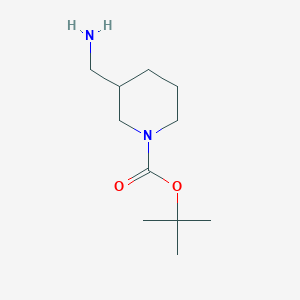
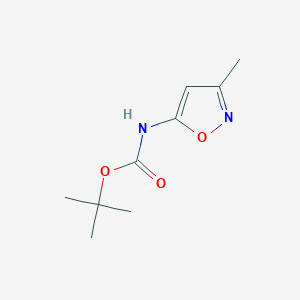
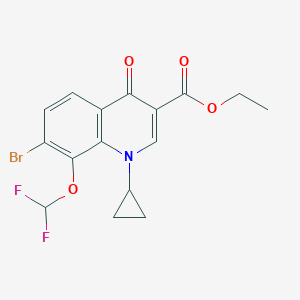
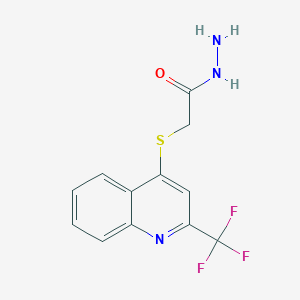
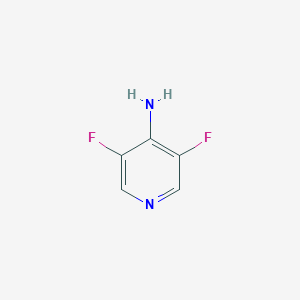

![(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile](/img/structure/B69254.png)
